![molecular formula C8H16Si B14678630 1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane CAS No. 35815-05-5](/img/structure/B14678630.png)
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane is a silicon-containing bicyclic compound. It is characterized by its unique structure, which includes a silicon atom integrated into a bicyclohexane framework.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction conditions are optimized to achieve high yields and diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for 1,3,3-Trimethyl-3-silabicyclo[31The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form silicon-oxygen bonds.
Reduction: Reduction reactions can be employed to modify the silicon-containing framework.
Substitution: The silicon atom in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include fluoride ions for substitution reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions are typically mild, ensuring the stability of the bicyclic framework .
Major Products
The major products formed from these reactions include silicon-oxygen compounds, reduced silicon derivatives, and substituted bicyclic compounds. These products are valuable intermediates in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane involves its ability to participate in various chemical reactions due to the presence of the silicon atom. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3-Trimethyl-3-germabicyclo[3.1.0]hexane: Similar in structure but contains a germanium atom instead of silicon.
1,3,3-Trimethyl-6-oxa-3-silabicyclo[3.1.0]hexane: Contains an oxygen atom in addition to the silicon atom.
Uniqueness
1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane is unique due to its silicon-containing bicyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
35815-05-5 |
|---|---|
Molekularformel |
C8H16Si |
Molekulargewicht |
140.30 g/mol |
IUPAC-Name |
1,3,3-trimethyl-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H16Si/c1-8-4-7(8)5-9(2,3)6-8/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
SNPQZNIIFRZDSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC1C[Si](C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)
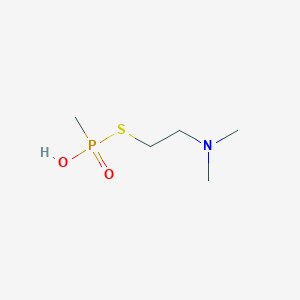

![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
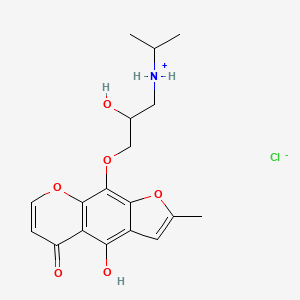
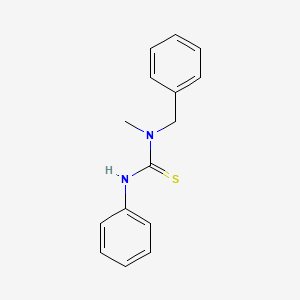
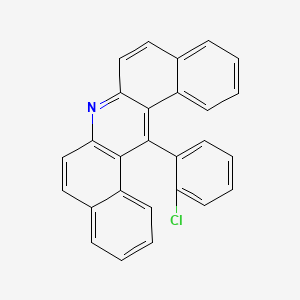
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
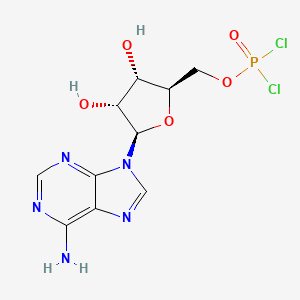
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
